N-(5-bromopyridin-2-yl)heptanamide
Overview
Description
N-(5-bromopyridin-2-yl)heptanamide is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-bromo-2-pyridinyl)heptanamide is 284.05243 g/mol and the complexity rating of the compound is 211. The solubility of this chemical has been described as 1.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Applications
Brominated pyridinyl compounds have been investigated for their corrosion inhibition properties on carbon steel in acidic media containing chloride. Novel Schiff bases synthesized from brominated compounds showed significant inhibition activity, with efficiencies increasing with concentration. These inhibitors were adsorbed primarily on cathodic sites, and their adsorption followed Langmuir's isotherm, suggesting a combined physical and chemical nature of adsorption. This research highlights the potential of brominated pyridinyl compounds in corrosion protection technologies (El-Lateef et al., 2015).
Antitumor Activity
The antitumor activity of brominated pyridinyl sulfonamide compounds was studied, focusing on their stereostructures and effects on PI3Kα kinase inhibition. The synthesized R- and S-isomers showed promising inhibitory activities, suggesting the significance of stereochemistry in their pharmacological profiles. This study opens avenues for the development of novel drugs based on the structural frameworks of brominated pyridinyl compounds (Zhou et al., 2015).
Crystal Engineering
Brominated pyridinium compounds have been explored for their potential in crystal engineering, demonstrating the effectiveness of the electron-poor pyridinium scaffold in enhancing the electron acceptor ability of bromine substituents. This property is crucial for forming short C–Br⋯I halogen bonds, suggesting applications in the design of materials with specific electronic or structural characteristics (Logothetis et al., 2004).
Spectroscopic and Computational Studies
Spectroscopic techniques, alongside computational methods, were employed to characterize brominated pyridinyl compounds, exploring their vibrational frequencies, electronic structures, and nonlinear optical (NLO) properties. These studies provide a foundational understanding of the electronic and optical behaviors of brominated pyridinyl compounds, which is essential for their application in material science and optoelectronics (Vural & Kara, 2017).
Synthesis and Medicinal Chemistry
The synthesis and characterization of brominated pyridine derivatives have found applications in developing antibacterial and antioxidant agents. The structural modification of pyridine rings through bromination and subsequent functionalization has led to compounds with significant biological activities, highlighting the utility of these compounds in medicinal chemistry and drug development (Variya et al., 2019).
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)heptanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-4-5-6-12(16)15-11-8-7-10(13)9-14-11/h7-9H,2-6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYOVLBQUMHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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